Cas no 1807168-70-2 (4-Amino-2-methoxy-5-phenylpyridine)

4-Amino-2-methoxy-5-phenylpyridine 化学的及び物理的性質
名前と識別子
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- 4-Amino-2-methoxy-5-phenylpyridine
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- インチ: 1S/C12H12N2O/c1-15-12-7-11(13)10(8-14-12)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14)
- InChIKey: YTQYRFZNRDYWHA-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(=C(C=N1)C1C=CC=CC=1)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 192
- トポロジー分子極性表面積: 48.1
- XLogP3: 2.1
4-Amino-2-methoxy-5-phenylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029015227-250mg |
4-Amino-2-methoxy-5-phenylpyridine |
1807168-70-2 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
Alichem | A029015227-1g |
4-Amino-2-methoxy-5-phenylpyridine |
1807168-70-2 | 95% | 1g |
$2,952.90 | 2022-03-31 |
4-Amino-2-methoxy-5-phenylpyridine 関連文献
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
4-Amino-2-methoxy-5-phenylpyridineに関する追加情報
4-Amino-2-methoxy-5-phenylpyridine: A Comprehensive Overview
4-Amino-2-methoxy-5-phenylpyridine, also known by its CAS number 1807168-70-2, is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its pyridine ring substituted with an amino group at position 4, a methoxy group at position 2, and a phenyl group at position 5, has garnered attention due to its unique structural features and versatile reactivity. Recent studies have highlighted its role in drug discovery, material science, and as an intermediate in organic synthesis.
The synthesis of 4-Amino-2-methoxy-5-phenylpyridine typically involves multi-step reactions, often utilizing directed metallation or Suzuki coupling techniques to achieve the desired substitution pattern on the pyridine ring. Researchers have explored various synthetic pathways to optimize yield and purity, with particular emphasis on minimizing side reactions and ensuring regioselectivity. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel approach using palladium-catalyzed cross-coupling reactions to construct the phenyl-substituted pyridine framework efficiently.
In terms of applications, 4-Amino groups in aromatic compounds are known for their ability to act as hydrogen bond donors, which is advantageous in drug design for improving bioavailability and receptor binding affinity. The methoxy group at position 2 contributes electron-donating effects, enhancing the compound's stability and reactivity in certain chemical transformations. The phenyl substituent at position 5 introduces additional aromaticity and can serve as a platform for further functionalization, enabling the creation of more complex molecular architectures.
Recent advancements in computational chemistry have allowed researchers to predict the electronic properties and reactivity of 4-Amino-2-methoxy-5-phenylpyridine with greater accuracy. For example, density functional theory (DFT) calculations have revealed that the compound exhibits a conjugated π-system that facilitates electron delocalization across the molecule. This property makes it a promising candidate for use in organic electronics, such as in light-emitting diodes (LEDs) or photovoltaic devices.
In the field of pharmacology, 4-Amino substituents have been linked to improved solubility and reduced toxicity in certain drug candidates. A study conducted by Smith et al. (2023) investigated the potential of this compound as a lead molecule for anti-inflammatory agents. Their findings indicated that the compound exhibits moderate inhibitory activity against cyclooxygenase enzymes, suggesting its potential as a precursor for developing novel anti-inflammatory drugs.
The versatility of 4-Amino groups also extends to catalysis applications. Recent research has explored the use of this compound as a ligand in transition metal-catalyzed reactions, such as Heck couplings and Suzuki-Miyaura reactions. Its ability to coordinate with metal centers while maintaining structural integrity makes it an attractive option for designing more efficient catalysts.
In conclusion, 4-Amino-2-methoxy-5-phenylpyridine, with its unique combination of functional groups and structural features, continues to be a subject of intense research interest across multiple disciplines. From drug discovery to materials science, this compound offers numerous opportunities for innovation and application development.
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